molecular formula C11H14ClN5O2S B2944599 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide CAS No. 921061-02-1

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide

Cat. No. B2944599
M. Wt: 315.78
InChI Key: DKUXKKXSYYTEFS-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide, also known as TAK-915, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of tetrazole-based compounds and has been found to have potential as a therapeutic agent for various neurological disorders.

Scientific Research Applications

Molecular Docking and Bioassay Studies

Research involving similar tetrazole derivatives has demonstrated their potential in the context of molecular docking studies. For example, tetrazole compounds have been analyzed through X-ray crystallography and molecular docking to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme, indicating their potential as COX-2 inhibitors (Al-Hourani et al., 2015). This suggests a potential application in designing anti-inflammatory agents.

Antiviral Activity

A study on thiadiazole sulfonamide derivatives, starting from 4-chlorobenzoic acid, highlighted the synthesis of new compounds with specific antiviral activities against the tobacco mosaic virus (Chen et al., 2010). This indicates the potential of such compounds in antiviral drug development.

Proton Exchange Membranes

Sulfonated poly(ether sulfone)s have been prepared and analyzed for their application in fuel cell technologies. The locally and densely sulfonated units in these polymers result in well-defined phase-separated structures, facilitating efficient proton conduction (Matsumoto et al., 2009). This highlights their use in developing advanced materials for energy conversion applications.

Catalysis and Synthesis

Tetrazole derivatives have been utilized as catalysts in chemical synthesis, demonstrating their versatility in promoting various reactions. For instance, a novel nanosized N-sulfonated Brönsted acidic catalyst has been introduced for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, showcasing high yields and reusability (Goli-Jolodar et al., 2016).

Antimicrobial Evaluation

Sulfonate derivatives have been synthesized and evaluated for their antimicrobial activities. Compounds with specific structures showed high activity against both Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda et al., 2016). This opens pathways for developing new antimicrobial agents.

properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5O2S/c1-2-7-20(18,19)13-8-11-14-15-16-17(11)10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUXKKXSYYTEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propane-1-sulfonamide

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